Intramolecular O⋯N Hydrogen Bond Distance: Shortest Among Structurally Characterized N-Alkyl-α-iminoethylphenols
The O⋯N intramolecular hydrogen bond distance in 2-[1-(methylimino)ethyl]phenol is 2.459(3) Å, as determined by single-crystal X-ray diffraction at room temperature. This is the shortest among three structurally characterized N-alkyl-α-iminoethylphenol derivatives, being 0.038 Å shorter than the 2-(N-benzyl-α-iminoethyl)phenol analog (2.497(3) Å) and 0.035 Å shorter than the 2-(N-benzyl-α-iminopropyl)phenol analog (2.494(3) Å) [1]. The extraordinarily short O⋯N contact places the hydrogen bond in the low-barrier regime, indicating substantial proton delocalization between the oxygen and nitrogen atoms [2].
| Evidence Dimension | O⋯N intramolecular hydrogen bond distance (Å) |
|---|---|
| Target Compound Data | 2.459(3) Å |
| Comparator Or Baseline | 2-(N-Benzyl-α-iminoethyl)phenol: 2.497(3) Å; 2-(N-Benzyl-α-iminopropyl)phenol: 2.494(3) Å |
| Quantified Difference | 0.038 Å (1.5%) shorter than N-benzyl analog; 0.035 Å (1.4%) shorter than N-benzyl-α-iminopropyl analog |
| Conditions | Single-crystal X-ray diffraction, room temperature, solid state; Mo Kα or Cu Kα radiation; structures solved by direct methods and refined to R < 0.05 |
Why This Matters
The O⋯N distance is a direct metric of hydrogen-bond strength that governs tautomeric preference, proton-transfer barrier, and coordination geometry in metal complexes; a difference of 0.038 Å is crystallographically significant and selects for 2-[1-(methylimino)ethyl]phenol when maximal hydrogen-bond stabilization is required for ligand design or crystal engineering.
- [1] Filarowski, A.; Koll, A.; Głowiak, T. Strengthening of the intramolecular OHN hydrogen bonds in Schiff bases as a result of steric repulsion. J. Mol. Struct. 1999, 484, 75–89. DOI: 10.1016/S0022-2860(98)00660-7 View Source
- [2] Filarowski, A.; Koll, A.; Glowiak, T. Low barrier hydrogen bonds in sterically modified Schiff bases. J. Chem. Soc., Perkin Trans. 2 2002, 835–842. DOI: 10.1039/B106145N View Source
